molecular formula C11H13N3O3S B2765657 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide CAS No. 2034243-48-4

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide

Cat. No.: B2765657
CAS No.: 2034243-48-4
M. Wt: 267.3
InChI Key: OGOYBQUURNUBHC-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the annulation and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science:

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring may play a key role in binding to these targets, while the thiophene ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide: can be compared with other compounds containing oxadiazole and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and thiophene rings enhances its potential for diverse applications, making it a valuable compound for further research and development.

Biological Activity

The compound 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide (CAS Number: 2034243-48-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into tables for clarity.

Chemical Formula and Molecular Weight

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}S
  • Molecular Weight : 267.31 g/mol

Structural Features

The compound features:

  • An oxadiazole ring, which is often associated with biological activity.
  • A thiophene moiety that may enhance stability and bioavailability.
  • An ethoxy group contributing to its solubility.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound possess:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Effective inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar derivatives can induce apoptosis in cancer cells through various mechanisms.

  • DNA Gyrase Inhibition : The compound has shown IC50_{50} values between 12.27–31.64 μM against DNA gyrase, a critical enzyme for DNA replication in bacteria.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also exhibits IC50_{50} values ranging from 0.52–2.67 μM, indicating potent inhibition of this enzyme involved in folate metabolism .

Toxicity Profile

Toxicity assessments reveal that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .

Study on Anticancer Properties

A study focused on the anticancer activity of thiophene derivatives demonstrated that compounds with similar structural features could significantly inhibit breast cancer cell proliferation both in vitro and in vivo . The results indicated a strong potential for these compounds as therapeutic agents.

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of oxadiazole derivatives, revealing that they not only inhibited bacterial growth but also disrupted biofilm formation effectively, which is crucial for treating chronic infections .

Summary of Research Findings

Activity TypeMIC (μg/mL)IC50_{50} (μM)Hemolytic Activity (%)
Antimicrobial0.22 - 0.25N/A3.23 - 15.22
AnticancerN/A0.52 - 31.64N/A

Properties

IUPAC Name

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-16-6-9(15)13-11-8(4-5-18-11)10-12-7(2)14-17-10/h4-5H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYBQUURNUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CS1)C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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